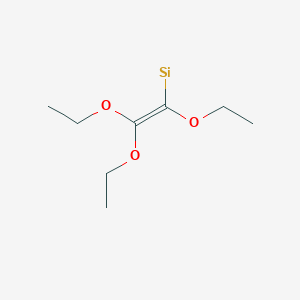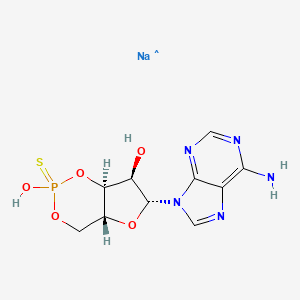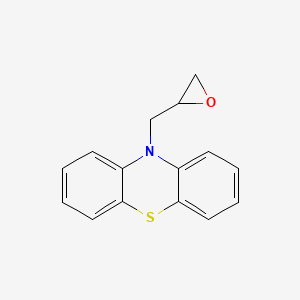![molecular formula C6H10O2 B14754144 3,8-dioxabicyclo[3.2.1]octane CAS No. 280-14-8](/img/structure/B14754144.png)
3,8-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dioxabicyclo[3.2.1]octane is a bicyclic organic compound characterized by its unique ring structure, which includes two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dioxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of suitable precursors, such as 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) . This reaction typically requires strong Lewis acids like antimony pentafluoride or antimony pentachloride as initiators . Another method involves the use of thionyl chloride (SOCl2) in the presence of pyridine, which promotes skeletal rearrangement and oxygen migration within the molecule .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the pyrolysis of cellulose-containing materials, including lignocellulosic biomass . This process yields levoglucosenone, a derivative of this compound, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler structures or other bicyclic compounds.
Substitution: Substitution reactions, particularly those involving sulfur-containing substituents, can yield 3-sulfenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the use of SOCl2/pyridine promotes skeletal rearrangement, while Corey ylide is used in the Corey–Chaykovsky reaction to form benzannulated derivatives .
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, such as 2-chloro-3,8-dioxabicyclo[3.2.1]octane and benzannulated 2,8-dioxabicyclo[3.2.1]octanes .
Scientific Research Applications
3,8-Dioxabicyclo[3.2.1]octane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical transformations, which are facilitated by its unique ring structure. The presence of oxygen atoms in the ring allows for interactions with different reagents, leading to bond cleavage, rearrangement, and substitution reactions . These reactions often involve the formation of intermediates, such as chlorosulfite and alkoxytriphenylphosphonium, which further react to yield the final products .
Comparison with Similar Compounds
3,8-Dioxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar ring structure but differs in the position of the oxygen atoms.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: This compound contains a double bond within the ring, which affects its reactivity and applications.
6,8-Dioxabicyclo[3.2.1]octan-7-one: This compound includes a ketone group, which introduces different chemical properties and reactivity.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: This compound contains a nitrogen atom, making it a heterocyclic compound with distinct biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of two oxygen atoms, which confer unique reactivity and versatility in various chemical transformations.
Properties
CAS No. |
280-14-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-6-4-7-3-5(1)8-6/h5-6H,1-4H2 |
InChI Key |
YWJYHOMUEWSGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
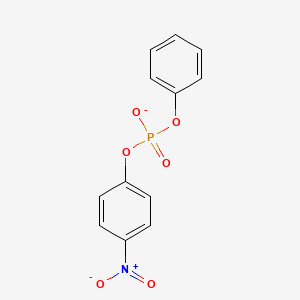
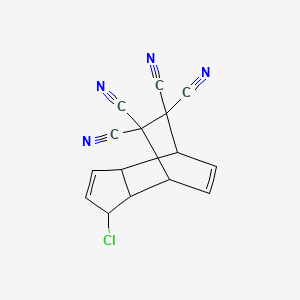
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
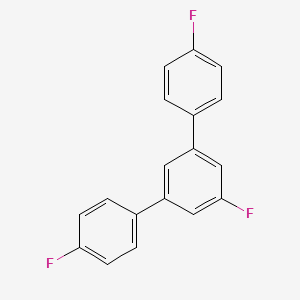
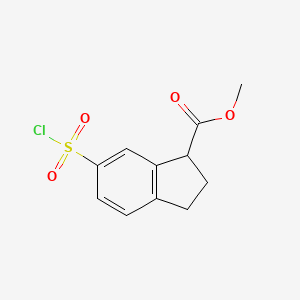
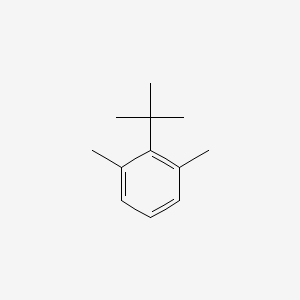
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
